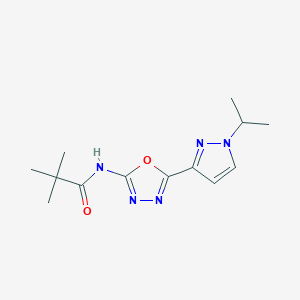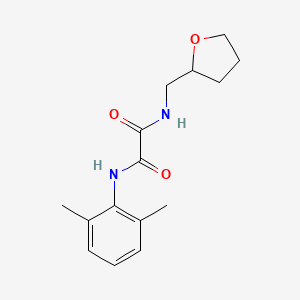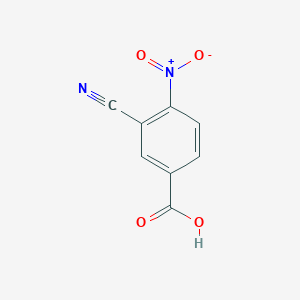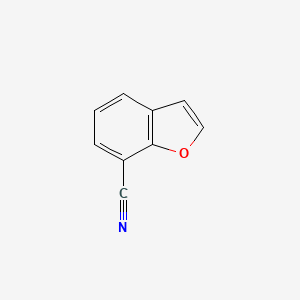![molecular formula C21H21N3O4S B2455301 N-(4-[6-(Ethansulfonyl)pyridazin-3-yl]phenyl)-4-ethoxybenzamid CAS No. 1005294-75-6](/img/structure/B2455301.png)
N-(4-[6-(Ethansulfonyl)pyridazin-3-yl]phenyl)-4-ethoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridazinone derivatives, which includes “4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide”, involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Wirkmechanismus
4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide inhibitor works by inhibiting the activity of 4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, which is involved in various signaling pathways, including the Wnt signaling pathway, insulin signaling pathway, and apoptosis pathway. 4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide inhibitor binds to the ATP-binding pocket of 4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, preventing the phosphorylation of downstream targets and leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide inhibitor has been shown to have various biochemical and physiological effects, including the modulation of glucose metabolism, regulation of cell survival and apoptosis, and regulation of neurogenesis and neuronal differentiation. 4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide inhibitor has also been shown to have anti-inflammatory effects and regulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide inhibitor is its potent inhibitory activity against 4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, making it a useful tool for studying various signaling pathways involved in cell growth, differentiation, and apoptosis. However, 4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide inhibitor has limitations in terms of its specificity, as it may also inhibit other kinases and enzymes. Therefore, careful experimental design and controls are necessary to ensure the specificity of the compound.
Zukünftige Richtungen
For the study of 4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide inhibitor include the development of more specific and potent inhibitors, the investigation of the role of 4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide in various diseases and cellular processes, and the exploration of the potential therapeutic applications of 4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide inhibitor in clinical trials. Further research is also needed to investigate the safety and toxicity of 4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide inhibitor in vivo.
Synthesemethoden
The synthesis of 4-ethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves the reaction of 4-(6-bromopyridazin-3-yl)aniline with ethyl 4-aminobenzoate in the presence of a palladium catalyst. The resulting intermediate is then reacted with ethylsulfonyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Die Suzuki–Miyaura-Kupplungsreaktion (SM-Kupplung) ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie beinhaltet die Kreuzkupplung von Aryl- oder Vinylborverbindungen mit organischen Halogeniden oder Triflaten, katalysiert durch Palladiumkomplexe. Die breite Anwendung der SM-Kupplung ergibt sich aus den außergewöhnlich milden und funktionellen Gruppen tolerierenden Reaktionsbedingungen, der relativ stabilen, leicht zu synthetisierenden und umweltfreundlichen Natur von Organoborverbindungen und ihrer schnellen Transmetallierung mit Palladium(II)-Komplexen .
Eigenschaften
IUPAC Name |
4-ethoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-18-11-7-16(8-12-18)21(25)22-17-9-5-15(6-10-17)19-13-14-20(24-23-19)29(26,27)4-2/h5-14H,3-4H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINOCNRBLGGOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine](/img/structure/B2455218.png)
![N-[1-(4-methoxyphenyl)ethyl]-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide](/img/structure/B2455219.png)
![N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2455220.png)

![9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2455222.png)
![5-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]oxolan-2-one](/img/structure/B2455223.png)

![5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2455227.png)


![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455232.png)


![4-[3-(Triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2455241.png)